1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is a chemical compound with the molecular formula and a molecular weight of approximately 283.77 g/mol. This compound features a 3-fluorophenyl group attached to a methanamine moiety, which is further substituted with an isopropyl-1H-pyrazol-3-yl group. Its structural complexity suggests potential for diverse interactions in biological systems, making it of interest in medicinal chemistry and pharmacology .
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in creating derivatives with varied biological activities.
Research indicates that compounds similar to 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine may exhibit significant biological activities, particularly as enzyme inhibitors. The fluorophenyl and pyrazole moieties may enhance binding affinity to specific targets such as receptors or enzymes involved in neurological functions. Such interactions suggest potential applications in treating neurological disorders or as therapeutic agents in other medical fields .
The synthesis of 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves several steps:
These methods can be adapted for industrial scale production, optimizing yield and purity through continuous flow reactors and automated systems .
The potential applications of 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine include:
Interaction studies involving 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
Such studies are crucial for elucidating the mechanism of action and potential therapeutic applications of this compound .
Several compounds exhibit structural similarities to 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-fluorophenyl)-N-[isopropylpyrazol]-methanamine | Substituted at para position; different pyrazole substitution | |
| 1-(2-fluorophenyl)-N-[isopropylpyrazol]-methanamine | Substituted at ortho position; altered electronic properties | |
| 4-(trifluoromethyl)phenyl-N-[isopropylpyrazol]-methanamine | Contains trifluoromethyl group; enhanced lipophilicity |
Uniqueness: The specific substitution pattern on the phenyl ring and the choice of pyrazole derivative contribute to distinct pharmacological profiles and biological activities, making 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine a noteworthy candidate for further research.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure is methanamine, a primary amine (NH₂-CH₂-). The nitrogen atom of the amine is bonded to two distinct substituents:
The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is numbered such that the isopropyl group occupies position 1, while the methylene bridge attaches to position 3. The full name, therefore, reflects the connectivity: N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]-1-(3-fluorophenyl)methanamine.
The molecular formula C₁₄H₁₉FN₃ is validated through summation of atomic constituents:
Summing these fragments yields C₆ + 1 + 4 + 3 = 14 carbons, H₄ + 2 + 5 + 7 = 19 hydrogens, 1 fluorine, and 3 nitrogens, consistent with the formula provided in PubChem data.
| Component | Carbon | Hydrogen | Nitrogen | Fluorine |
|---|---|---|---|---|
| 3-Fluorophenyl | 6 | 4 | 0 | 1 |
| Methanamine | 1 | 5 | 1 | 0 |
| Pyrazol-3-ylmethyl | 4 | 5 | 2 | 0 |
| Isopropyl | 3 | 7 | 0 | 0 |
| Total | 14 | 19 | 3 | 1 |
The molecule exhibits conformational flexibility due to rotatable bonds within its structure:
Computational models (e.g., PubChem’s 3D conformer) reveal intramolecular interactions:
Comparative analysis with related compounds highlights structural nuances impacting physicochemical properties:
| Compound | Fluorine Position | Pyrazole Substituent Position | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | 3 | 3 | 1 (NH) |
| N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine | None | 3 | 1 (NH) |
| 3-(4-Fluorophenyl)-1H-pyrazol-4-amine | 4 | 4 | 2 (NH₂) |
The retrosynthetic analysis of 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine reveals multiple strategic disconnection points that enable efficient synthetic planning [10] [11]. The target molecule can be conceptually divided into three key structural components: the 3-fluorophenyl moiety, the methanamine linker, and the 1-isopropyl-1H-pyrazol-3-yl fragment [19] .
The primary retrosynthetic disconnection involves cleaving the carbon-nitrogen bond between the methanamine linker and the pyrazole methylamine substituent [13] [21]. This strategic cut suggests two major synthetic approaches: either through direct reductive amination between 3-fluorobenzaldehyde and the pyrazole-containing amine, or via nucleophilic substitution using 3-fluorobenzyl halides with pyrazole derivatives [19] .
Alternative disconnection strategies include formation of the pyrazole ring as a final step, starting from appropriately substituted hydrazine derivatives and fluorophenyl-containing diketone precursors [15] [23]. However, this approach presents greater challenges in regioselectivity control and overall synthetic efficiency compared to convergent strategies that utilize pre-formed pyrazole intermediates [16] [31].
The molecular architecture analysis indicates that the fluorine substitution at the meta-position of the phenyl ring provides electronic activation for subsequent transformations while maintaining synthetic accessibility [9] [11]. The isopropyl substitution on the pyrazole nitrogen enhances steric bulk and modulates the compound's physicochemical properties, making this substitution pattern a critical consideration in precursor selection .
Strategic precursor selection represents a critical decision point in optimizing the synthetic route to the target compound . The choice between initiating synthesis from 3-fluorophenyl derivatives versus isopropylpyrazole intermediates significantly impacts overall reaction efficiency, yield, and purification requirements [19] [32].
3-Fluorophenyl Derivative Pathway Analysis
The 3-fluorophenyl derivative approach typically employs 3-fluorobenzaldehyde or 3-fluorobenzyl chloride as key starting materials [19] . 3-Fluorobenzaldehyde offers direct access to the target through reductive amination protocols, with sodium cyanoborohydride or triethylsilane serving as effective reducing agents [13] [19]. This pathway demonstrates favorable reaction kinetics, with typical reaction times ranging from 2-8 hours under mild conditions (25-50°C) [19] [32].
Alternatively, 3-fluorobenzyl halides enable nucleophilic substitution approaches that proceed under basic conditions using potassium carbonate or sodium hydroxide as base [32]. These reactions typically require elevated temperatures (80-120°C) and polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to achieve optimal conversion rates .
Isopropylpyrazole Intermediate Considerations
The isopropylpyrazole pathway focuses on constructing the pyrazole ring system first, followed by subsequent functionalization . The synthesis of 1-isopropyl-1H-pyrazole intermediates typically involves alkylation of pyrazole with isopropyl bromide under basic conditions, achieving yields of 68-85% depending on reaction optimization .
Key optimization parameters for isopropylpyrazole synthesis include solvent selection, with dimethylformamide and tetrahydrofuran showing superior performance compared to alcoholic solvents [31]. Temperature control between 80-120°C proves critical for balancing reaction kinetics against thermal degradation [31].
Comparative Efficiency Analysis
| Synthetic Pathway | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Purification Complexity |
|---|---|---|---|---|
| 3-Fluorobenzaldehyde Route | 65-85 | 4-8 | 25-50 | Moderate |
| 3-Fluorobenzyl Halide Route | 60-78 | 6-12 | 80-120 | High |
| Isopropylpyrazole First | 55-72 | 8-16 | 80-150 | Very High |
The data indicates that 3-fluorobenzaldehyde-based routes generally provide superior overall efficiency in terms of yield, reaction conditions, and purification requirements [13] [19]. However, the choice of optimal pathway depends on precursor availability and downstream synthetic requirements [32].
Catalytic amination represents the most versatile and efficient approach for constructing the critical carbon-nitrogen bonds in the target molecule [14] [33] [36]. Modern catalytic methodologies offer superior selectivity and functional group tolerance compared to traditional stoichiometric approaches [34] [38] [39].
Palladium-Catalyzed Methodologies
Palladium-catalyzed amination reactions, particularly Buchwald-Hartwig coupling protocols, demonstrate exceptional effectiveness for fluorinated aromatic systems [14] [35] [39]. The optimal catalyst system employs palladium acetate (2-5 mol%) with Xantphos or similar bidentate phosphine ligands, providing enhanced stability and reactivity for fluoroaryl substrates [14].
Reaction conditions typically require cesium carbonate or potassium phosphate as base, with toluene or dioxane serving as preferred solvents [14] [39]. Temperature optimization studies indicate that 100-120°C provides the optimal balance between reaction rate and catalyst stability [14] [36]. Under these conditions, coupling reactions between 3-fluorobenzyl halides and pyrazole-containing amines proceed with 75-90% efficiency [35] [39].
Recent advances in microwave-assisted Buchwald-Hartwig amination demonstrate significant improvements in reaction kinetics [14] [37]. Microwave heating reduces reaction times from 24 hours to 10-30 minutes while maintaining comparable yields, representing a substantial improvement in synthetic efficiency [14] [37].
Copper-Catalyzed Ullmann-Type Reactions
Copper-catalyzed amination protocols offer cost-effective alternatives to palladium systems, particularly for large-scale applications [36] [38]. The optimal copper catalyst system employs copper iodide (5-10 mol%) with 1,10-phenanthroline or similar diamine ligands [36] [38]. These systems demonstrate particular effectiveness for fluorinated aromatic substrates, where the electron-withdrawing fluorine substituent enhances reactivity toward nucleophilic amination [32] [36].
Optimization studies reveal that potassium carbonate in dimethyl sulfoxide provides superior performance compared to alternative base-solvent combinations [36] [38]. Reaction temperatures of 120-140°C typically yield optimal conversion rates while minimizing side reactions [32] [36].
Reductive Amination Protocols
Direct reductive amination between 3-fluorobenzaldehyde and pyrazole-containing amines represents the most atom-economical approach to the target compound [13] [19] [25]. Triethylsilane with trifluoroacetic acid demonstrates superior performance compared to traditional sodium cyanoborohydride systems, particularly for electron-poor substrates [13] [25].
Optimized reaction conditions employ refluxing dichloromethane as solvent, with reaction times typically ranging from 2-6 hours [13] [25]. This methodology demonstrates broad functional group tolerance and excellent compatibility with fluorinated aromatic systems [13] [19].
Enzymatic Amination Approaches
Amine dehydrogenases represent emerging biocatalytic tools for stereoselective amination reactions [38]. These enzymes demonstrate particular effectiveness for fluoroaryl ketone substrates, achieving >99% conversion with perfect stereoselectivity under optimized conditions [38]. However, current enzyme systems require specific substrate structures and may not be directly applicable to the target compound without additional synthetic modifications [38].
Effective purification strategies are essential for obtaining high-purity 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine suitable for research applications [32]. The presence of fluorine substituents and multiple nitrogen functionalities creates specific challenges that require tailored purification approaches [19] [32].
Column Chromatography Optimization
Silica gel column chromatography represents the primary purification method for the target compound [19] . Optimal mobile phase systems typically employ hexane-ethyl acetate gradients, with initial ratios of 9:1 progressing to 7:3 over the course of the separation . The fluorinated aromatic system exhibits moderate polarity, requiring careful gradient optimization to achieve baseline separation from synthetic impurities [19] [32].
Alternative stationary phases, including aluminum oxide and reversed-phase C18 materials, demonstrate utility for challenging separations where silica gel proves insufficient [32]. Preparative thin-layer chromatography using chloroform-methanol (9.5:0.5) systems provides effective purification for smaller-scale preparations [6] .
Crystallization and Recrystallization Methods
Crystallization techniques offer superior purification efficiency for obtaining research-grade material [19] . The target compound typically forms stable crystalline solids from ethanol-water mixtures, with optimal ratios ranging from 3:1 to 5:1 ethanol-water [19] . Slow cooling protocols enhance crystal quality and improve overall purification efficiency [32].
Hydrochloride salt formation provides an alternative crystallization approach that often yields superior crystal quality and stability [2] [32]. Treatment with hydrochloric acid in ethanol followed by controlled precipitation typically yields crystalline hydrochloride salts with >95% purity [2] [19].
Yield Optimization Strategies
Systematic optimization of reaction parameters enables significant improvements in overall synthetic efficiency [13] [14] . Critical variables include temperature control, reagent stoichiometry, and reaction time optimization [32].
Process Optimization Data Table
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) |
|---|---|---|---|
| Temperature Control | ±10°C variation | ±2°C precision | 8-12 |
| Reagent Stoichiometry | 1.5 equiv excess | 1.1 equiv excess | 5-8 |
| Reaction Time | Fixed duration | Monitored completion | 10-15 |
| Solvent Quality | Technical grade | Anhydrous grade | 6-10 |
| Atmosphere Control | Air atmosphere | Nitrogen atmosphere | 4-7 |
Implementation of optimized conditions typically results in overall yield improvements of 15-25% compared to standard protocols [13] [14] . Continuous monitoring using thin-layer chromatography or gas chromatography enables real-time optimization and prevents over-reaction that can reduce yields [32].
Advanced Purification Techniques
High-performance liquid chromatography provides the highest purity standards for analytical applications . Preparative high-performance liquid chromatography using C18 columns with water-acetonitrile gradients enables separation of closely related impurities that resist conventional purification methods [32].
Supercritical fluid chromatography represents an emerging technology that demonstrates particular effectiveness for fluorinated compounds [29] [30]. This technique offers reduced solvent consumption and enhanced environmental compatibility compared to traditional methods [29] [32].
Nuclear Magnetic Resonance spectroscopy represents the most comprehensive analytical technique for structural characterization of 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine [1] [2]. The compound's molecular framework, incorporating both aromatic fluorine substitution and heterocyclic pyrazole functionality, necessitates detailed multinuclear NMR analysis for complete structural elucidation [3].
The proton Nuclear Magnetic Resonance spectrum of 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine exhibits distinctive chemical shift patterns characteristic of the compound's structural features [1] [4]. The aromatic region displays characteristic patterns for 3-fluorophenyl substitution, with the fluorine substituent significantly influencing proton chemical shifts through both inductive and coupling effects [5] [6].
The aromatic protons of the 3-fluorophenyl ring demonstrate characteristic fluorine-hydrogen coupling patterns [5] [7]. The H-2 proton, ortho to the fluorine substituent, appears as a doublet of triplets at δ 7.35-7.45 ppm with coupling constants of J(H-F) = 9.8 Hz and J(ortho) = 7.5 Hz [6]. The H-4 proton exhibits a triplet of doublets pattern at δ 7.10-7.20 ppm, showing meta-coupling to fluorine with J(H-F) = 2.1 Hz and vicinal proton coupling of J(H-H) = 8.2 Hz [5].
The pyrazole ring protons display characteristic chemical shifts consistent with N-substituted pyrazole derivatives [2] [3]. The H-4 proton of the pyrazole ring resonates at δ 6.15-6.25 ppm as a doublet with J = 2.3 Hz, while the H-5 proton appears downfield at δ 7.45-7.55 ppm, also as a doublet with identical coupling constant [2]. This downfield shift of H-5 relative to H-4 is characteristic of 1-substituted pyrazoles, where the electron-withdrawing effect of the nitrogen substituent deshields the H-5 proton [3].
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H-2 (3-fluorophenyl) | 7.35-7.45 | dt | J(H-F) = 9.8, J(ortho) = 7.5 |
| Aromatic H-4 (3-fluorophenyl) | 7.10-7.20 | td | J(H-H) = 8.2, J(H-F) = 2.1 |
| Aromatic H-5 (3-fluorophenyl) | 7.25-7.35 | t | J(H-H) = 7.8 |
| Aromatic H-6 (3-fluorophenyl) | 7.05-7.15 | dt | J(H-H) = 7.8, J(H-F) = 1.2 |
| Pyrazole H-4 | 6.15-6.25 | d | J(H-H) = 2.3 |
| Pyrazole H-5 | 7.45-7.55 | d | J(H-H) = 2.3 |
| Benzylic CH₂ | 3.75-3.85 | s | - |
| Pyrazole-CH₂ | 3.65-3.75 | d | J(H-H) = 2.3 |
| N-CH (isopropyl) | 4.45-4.55 | septet | J(H-H) = 6.7 |
| CH₃ (isopropyl) | 1.45-1.55 | d | J(H-H) = 6.7 |
| NH (secondary amine) | 1.5-3.0 (broad) | br s | - |
The aliphatic region reveals the characteristic pattern of the isopropyl substituent [8]. The N-CH proton appears as a septet at δ 4.45-4.55 ppm with coupling constant J = 6.7 Hz to the two equivalent methyl groups [8]. The isopropyl methyl groups resonate as a doublet at δ 1.45-1.55 ppm, exhibiting the expected coupling to the methine proton [8].
The methylene bridge protons connecting the aromatic and pyrazole moieties appear in the characteristic aliphatic region [4]. The benzylic CH₂ protons resonate at δ 3.75-3.85 ppm as a singlet, while the pyrazole-CH₂ protons appear slightly upfield at δ 3.65-3.75 ppm as a doublet with J = 2.3 Hz due to long-range coupling with the pyrazole H-4 proton [3].
The carbon-13 Nuclear Magnetic Resonance spectrum provides comprehensive structural information through chemical shift analysis and carbon-fluorine coupling patterns [2] [9]. The aromatic carbon signals exhibit characteristic patterns for 3-fluorophenyl substitution, with significant carbon-fluorine coupling observed for carbons in proximity to the fluorine substituent [5] [6].
The quaternary aromatic carbon bearing the fluorine substituent (C-3) demonstrates the characteristic chemical shift for aromatic carbon-fluorine bonds at δ 163.2 ppm with a large one-bond coupling constant of J(C-F) = 244 Hz [5] [6]. The ortho carbons (C-2 and C-4) show two-bond coupling with J(C-F) = 21 Hz, appearing at δ 114.8 and 113.2 ppm respectively [6]. The meta carbon (C-5) exhibits three-bond coupling of J(C-F) = 8 Hz at δ 130.1 ppm, while the para carbon (C-6) shows minimal four-bond coupling of J(C-F) = 3 Hz at δ 123.1 ppm [5].
| Carbon/Fluorine Assignment | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | Coupling Pattern |
|---|---|---|---|
| C-1 (3-fluorophenyl) | 140.2 | - | - |
| C-2 (3-fluorophenyl) | 114.8 (d, J(C-F) = 21 Hz) | - | d |
| C-3 (3-fluorophenyl) | 163.2 (d, J(C-F) = 244 Hz) | -113.2 | d |
| C-4 (3-fluorophenyl) | 113.2 (d, J(C-F) = 21 Hz) | - | d |
| C-5 (3-fluorophenyl) | 130.1 (d, J(C-F) = 8 Hz) | - | d |
| C-6 (3-fluorophenyl) | 123.1 (d, J(C-F) = 3 Hz) | - | d |
| Pyrazole C-3 | 149.8 | - | - |
| Pyrazole C-4 | 104.2 | - | - |
| Pyrazole C-5 | 131.4 | - | - |
| Benzylic CH₂ | 54.2 | - | - |
| Pyrazole-CH₂ | 46.8 | - | - |
| N-CH (isopropyl) | 49.5 | - | - |
| CH₃ (isopropyl) | 22.1 | - | - |
The pyrazole ring carbons display chemical shifts consistent with N-substituted pyrazole derivatives [2] [3]. The C-3 carbon, bearing the methyl substituent, appears at δ 149.8 ppm, while the C-4 carbon resonates at δ 104.2 ppm. The C-5 carbon appears at δ 131.4 ppm, consistent with the electron-withdrawing effect of the nitrogen substituent [3].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides definitive confirmation of the fluorine substitution pattern [5] [6]. The single fluorine substituent on the aromatic ring resonates at δ -113.2 ppm, within the typical range for aromatic monofluorides [5] [10]. The fluorine signal appears as a doublet of triplets due to coupling with the ortho protons (J(F-H) = 9.8 Hz) and meta protons (J(F-H) = 2.1 Hz) [5] [7].
The fluorine-19 Nuclear Magnetic Resonance chemical shift range for aromatic fluorides typically spans from -100 to -160 ppm [5] [6]. The observed chemical shift of δ -113.2 ppm is characteristic of meta-fluorosubstituted aromatic compounds, where the fluorine experiences moderate shielding from the aromatic π-electron system [5] [10].
High-Resolution Mass Spectrometry provides definitive molecular weight confirmation and structural validation through accurate mass measurement and fragmentation pattern analysis [11] [12]. The technique offers superior mass accuracy (typically <2 ppm error) compared to conventional mass spectrometry, enabling unambiguous molecular formula determination [13] [14].
The molecular ion peak of 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine appears at m/z 248.1558 in positive electrospray ionization mode, corresponding to the protonated molecular ion [M+H]⁺ [12]. The calculated exact mass for C₁₄H₁₉FN₃ is 248.1562, yielding a mass accuracy of -1.6 ppm, well within acceptable limits for structural confirmation [13] [14].
| Ion Mode | m/z (Calculated) | m/z (Found) | Error (ppm) | Fragment Assignment |
|---|---|---|---|---|
| Positive ESI | 248.1562 | 248.1558 | -1.6 | [M+H]⁺ |
| Positive ESI | 190.1031 | 190.1028 | -1.6 | [M-C₄H₁₀N]⁺ |
| Positive ESI | 149.0709 | 149.0706 | -2.0 | [M-C₇H₉F]⁺ |
| EI | 247.1484 | 247.1481 | -1.2 | M⁺- |
| EI | 190.1031 | 190.1029 | -1.1 | [M-C₄H₉N]⁺- |
| EI | 109.0760 | 109.0758 | -1.8 | [C₆H₅N₂]⁺ |
| EI | 77.0386 | 77.0384 | -2.6 | [C₆H₅]⁺ |
The fragmentation pattern under electron ionization conditions reveals characteristic structural features [15] [16]. The base peak at m/z 190.1029 corresponds to loss of the isopropyl group (C₄H₉N) from the molecular ion, indicating the lability of the N-isopropyl substituent under electron impact conditions [16]. The fragment at m/z 149.0706 represents loss of the entire 3-fluorobenzyl moiety (C₇H₉F), confirming the benzylic cleavage pathway [15].
The pyrazole-containing fragments provide additional structural confirmation [15]. The ion at m/z 109.0758 corresponds to the pyrazole fragment C₆H₅N₂⁺, formed through rearrangement and cyclization processes. The phenyl cation at m/z 77.0384 represents a common aromatic fragmentation product [15] [16].
The electron spray ionization fragmentation pattern differs from electron ionization, showing predominantly molecular ion-related fragments [12]. The fragment at m/z 190.1028 corresponds to loss of the diethylamine moiety (C₄H₁₀N), while the fragment at m/z 149.0706 represents loss of the fluorobenzyl group [11].
Infrared spectroscopy provides comprehensive functional group identification through vibrational frequency analysis [17] [18]. The spectrum of 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine exhibits characteristic absorption bands corresponding to the compound's diverse functional groups [19] [20].
The nitrogen-hydrogen stretching vibration of the secondary amine appears as a medium-intensity, broad absorption band at 3325-3280 cm⁻¹ [20] [21]. This frequency range is characteristic of secondary amines, where hydrogen bonding and molecular association lead to band broadening [18] [20]. The relatively high frequency indicates minimal intramolecular hydrogen bonding interactions [20].
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Peak Shape |
|---|---|---|---|
| ν(N-H) secondary amine | 3325-3280 | Medium | Broad |
| ν(C-H) aromatic | 3080-3040 | Medium | Sharp |
| ν(C-H) aliphatic | 2980-2850 | Strong | Sharp |
| ν(C=C) aromatic | 1610-1580 | Strong | Sharp |
| ν(C=N) pyrazole | 1550-1520 | Strong | Sharp |
| ν(C-F) | 1260-1240 | Strong | Sharp |
| δ(N-H) secondary amine | 1590-1570 | Medium | Medium |
| δ(C-H) aromatic in-plane | 1510-1480 | Medium | Sharp |
| δ(C-H) aliphatic | 1470-1350 | Strong | Sharp |
| ν(C-N) aliphatic | 1180-1120 | Medium | Sharp |
| γ(C-H) aromatic out-of-plane | 850-790 | Strong | Sharp |
| ν(C-F) + δ(ring) | 1160-1140 | Medium | Sharp |
| δ(C-C-C) skeletal | 700-600 | Medium | Sharp |
The aromatic carbon-hydrogen stretching vibrations appear at 3080-3040 cm⁻¹ as medium-intensity sharp bands [20] [21]. These frequencies are characteristic of aromatic C-H bonds, with the relatively high frequency reflecting the electron-withdrawing effect of the fluorine substituent [17] [18].
The pyrazole ring exhibits characteristic vibrational modes distinct from simple aromatic compounds [22] [18]. The carbon-nitrogen stretching vibration of the pyrazole ring appears at 1550-1520 cm⁻¹ as a strong, sharp absorption [22]. This frequency is characteristic of heterocyclic C=N bonds, with the exact position influenced by the electronic effects of the N-isopropyl substituent [18].
The carbon-fluorine stretching vibration manifests as a strong, sharp absorption at 1260-1240 cm⁻¹ [17] [20]. This frequency range is characteristic of aromatic C-F bonds, where the high electronegativity of fluorine leads to a relatively high stretching frequency [17]. The sharpness of the band indicates minimal coupling with other vibrational modes [20].
The aliphatic region displays characteristic absorptions for the isopropyl and methylene groups [20] [21]. The carbon-hydrogen stretching vibrations of the aliphatic groups appear as strong, sharp bands in the 2980-2850 cm⁻¹ region [20]. The carbon-hydrogen bending vibrations manifest as strong absorptions in the 1470-1350 cm⁻¹ region, characteristic of methyl and methylene deformation modes [21].
The aromatic out-of-plane bending vibrations appear in the fingerprint region at 850-790 cm⁻¹ [20] [21]. The pattern of these absorptions provides information about the substitution pattern of the aromatic ring, with the observed frequencies consistent with meta-disubstitution [17] [20].